(3,5-DI-Tert-butyl-benzyl)-hydrazine
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Overview
Description
(3,5-DI-Tert-butyl-benzyl)-hydrazine is an organic compound characterized by the presence of hydrazine functional group attached to a benzyl ring substituted with two tert-butyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DI-Tert-butyl-benzyl)-hydrazine typically involves the reaction of 3,5-di-tert-butylbenzyl bromide with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 3,5-di-tert-butylbenzyl bromide
Reagent: Hydrazine
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, under reflux conditions for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3,5-DI-Tert-butyl-benzyl)-hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The benzyl hydrazine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Azo or azoxy compounds
Reduction: Amines
Substitution: Substituted benzyl derivatives
Scientific Research Applications
(3,5-DI-Tert-butyl-benzyl)-hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antiviral agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-DI-Tert-butyl-benzyl)-hydrazine involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Di-tert-butylbenzyl bromide
- 3,5-Di-tert-butylbenzyl chloride
- 3,5-Di-tert-butylbenzyl alcohol
Uniqueness
(3,5-DI-Tert-butyl-benzyl)-hydrazine is unique due to the presence of the hydrazine functional group, which imparts distinct reactivity and potential applications compared to its analogs. The tert-butyl groups provide steric hindrance, influencing the compound’s chemical behavior and stability.
Properties
CAS No. |
887594-73-2 |
---|---|
Molecular Formula |
C15H26N2 |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
(3,5-ditert-butylphenyl)methylhydrazine |
InChI |
InChI=1S/C15H26N2/c1-14(2,3)12-7-11(10-17-16)8-13(9-12)15(4,5)6/h7-9,17H,10,16H2,1-6H3 |
InChI Key |
WKAJLAUXMPHZNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)CNN)C(C)(C)C |
Origin of Product |
United States |
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